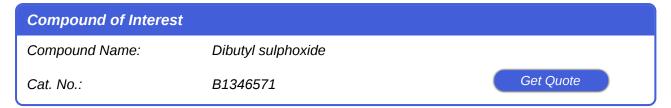


A Deep Dive into Dibutyl Sulphoxide: A Theoretical and Computational Analysis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulphoxide (DBSO), a dialkyl sulfoxide, presents a molecule of interest due to its amphiphilic nature, stemming from its polar sulfoxide head and non-polar butyl tails. This dual characteristic governs its liquid-state organization and potential as a ligand. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of DBSO. It is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by detailing both the computational workflows and the corresponding experimental protocols necessary for a thorough investigation of this and similar molecules.

Introduction

Dibutyl sulphoxide ((C₄H₉)₂SO) is an organic compound that has garnered interest for its unique physicochemical properties. Unlike its well-studied lower homologue, dimethyl sulfoxide (DMSO), DBSO's longer alkyl chains introduce greater conformational flexibility and enhance its hydrophobic character, leading to distinct self-association behaviors in the liquid phase[1]. Understanding the molecular structure, vibrational modes, and electronic characteristics of DBSO is crucial for its potential applications, including its use as a ligand in coordination chemistry and as a solvent.[1]



Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of molecular systems at the atomic level. This guide will explore the application of DFT to predict the geometric and electronic properties of DBSO, complemented by a discussion of experimental techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for validating theoretical findings.

Theoretical and Computational Methodology

The computational investigation of **Dibutyl sulphoxide** typically involves a multi-step process, beginning with the construction of the molecular model and culminating in the prediction of its properties.

Computational Workflow

The general workflow for the theoretical prediction of DBSO's properties is illustrated in the diagram below. This process begins with the initial model construction, followed by geometry optimization to find the most stable molecular conformation. Subsequent calculations can then be performed on this optimized structure to determine its vibrational frequencies, electronic properties, and other characteristics of interest.

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References

- 1. Dibutyl sulphoxide | 2168-93-6 | Benchchem [benchchem.com]
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